维生素 K1 二醋酸酯

描述

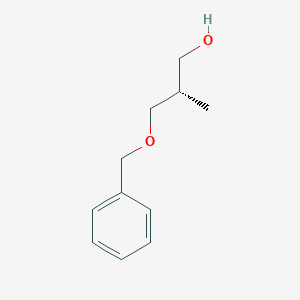

Vitamin K1, also known as phylloquinone or phytonadione, is a fat-soluble vitamin that is essential for normal coagulation . It functions as a cofactor required for the activity of vitamin K-dependent proteins, which include factors II (prothrombin), VII, IX, and X, in addition to protein C and protein S . In vitamin K deficiency, phytonadione therapy replenishes stores .

Synthesis Analysis

Vitamin K1 is synthesized via a Diels–Alder reaction to activate the free bridgehead hydrogen of 3 for the alkylation and a retro-Diels–Alder reaction to eliminate cyclopentadiene from 2 in a high yield . The acidic properties of these catalysts can be tuned to obtain the target product with high selectivity and yield .Molecular Structure Analysis

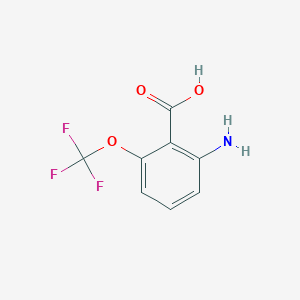

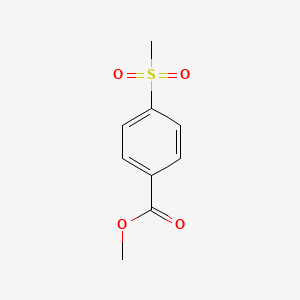

The chemical structure of vitamin K consists of a 2-methyl-1,4-naphthoquinone structure with a side-chain in the third position .Chemical Reactions Analysis

Phylloquinone was determined by HPLC at 248 nm using 95% methanol as the mobile phase . The RP-HPLC technique was also used to analyze menaquinone and its derivatives in microbiological material .Physical and Chemical Properties Analysis

Vitamin K1 is a yellow oil at room temperature . The vitamers K, MK, and most forms of menadione are insoluble in water, slightly soluble in ethanol, and readily soluble in ether, chloroform, fats, and oils .科学研究应用

在衰老和与年龄相关的疾病中的作用

维生素 K,包括维生素 K1 二醋酸酯,是一种强大的微量营养素,与衰老和与年龄相关的疾病(如心血管疾病、骨关节炎和骨质疏松症)有关 . 它已被证明通过抑制核因子 κB (NF-κB) 信号转导作为一种抗炎剂,并通过阻断活性氧的产生对氧化应激发挥保护作用 .

心血管健康

维生素 K 依赖性蛋白 (VKDP) 在心血管疾病的发病机理中至关重要 . 高维生素 K 状况可以在与这些疾病的发生和发展相关的炎症和矿化过程中发挥保护作用 .

骨骼健康

维生素 K 对骨骼健康也很重要 . 它在骨矿化中起着关键作用,骨矿化是维持骨骼强度和预防骨质疏松症的关键过程 .

抗炎特性

维生素 K 已被证明具有抗炎特性 . 它可以抑制 NF-κB 信号转导,NF-κB 信号转导是许多炎症性疾病的关键参与者 .

抗氧化特性

维生素 K 可以对氧化应激发挥保护作用 . 它可以阻断活性氧的产生,活性氧是有害的分子,会损伤细胞并导致衰老和疾病 .

在血液凝固中的作用

维生素 K 以其在血液凝固中的作用而闻名 . 作为一种抗出血维生素,它对负责止血的 VKD 蛋白的活化不可或缺 .

骨骼和血管疾病的治疗

维生素 K 目前引起人们对治疗骨骼和血管疾病的兴趣 . 它在 VKD 蛋白的活化中起着至关重要的作用,VKD 蛋白几乎存在于所有组织中,负责骨矿化和动脉钙化 .

在细胞过程中的作用

维生素 K 参与各种细胞过程,例如细胞凋亡、吞噬作用、生长控制、趋化性和信号转导 . 这些过程对于细胞和组织的正常功能至关重要 .

作用机制

Target of Action

Vitamin K1, also known as phylloquinone or phytonadione, is a fat-soluble vitamin . The primary targets of Vitamin K1 are the precursors to coagulation factors II, VII, IX, and X . These coagulation factors play a crucial role in the blood clotting process .

Mode of Action

Phylloquinone acts as a cofactor of the enzyme γ-carboxylase . This enzyme modifies and activates the precursors to the coagulation factors, thereby playing a significant role in the treatment of coagulation disorders due to faulty formation of these factors caused by deficiency or interference in the activity of vitamin K .

Biochemical Pathways

Vitamin K1 is essential for several physiological processes, such as blood coagulation . In this process, it serves as a cofactor for the conversion of peptide-bound glutamate to γ-carboxyglutamate in vitamin K-dependent proteins . This process is driven by the vitamin K cycle facilitated by γ-carboxyglutamyl carboxylase, vitamin K epoxide reductase, and ferroptosis suppressor protein-1 .

Pharmacokinetics

The pharmacokinetics of Vitamin K1 have been well documented . For instance, intravenous phylloquinone is 90% cleared in 2 hours, and 99% cleared in 8 hours . A 10 mg intravenous dose of phylloquinone has a mean clearance of 91 ± 24 mL/min . These properties impact the bioavailability of the compound and its therapeutic efficacy.

Result of Action

The primary result of Vitamin K1’s action is the prevention of hemorrhagic conditions in infants and the reversal of coumarin overdoses . By activating the coagulation factors, Vitamin K1 plays a crucial role in promoting normal blood clotting .

Action Environment

The action, efficacy, and stability of Vitamin K1 can be influenced by various environmental factors. For instance, Vitamin K1 is a fat-soluble vitamin , which means its absorption can be affected by the presence or absence of dietary fats. Furthermore, certain medications and health conditions can interfere with Vitamin K metabolism, thereby affecting its action .

未来方向

Recent research on vitamin K has suggested various new roles, such as transcriptional activity as an agonist of steroid and xenobiotic nuclear receptor and differentiation-inducing activity in neural stem cells . Vitamin K supplementation may be useful for a number of chronic conditions that are afflicting North Americans as the population ages .

生化分析

Biochemical Properties

Vitamin K1 diacetate plays a crucial role in biochemical reactions, particularly in the carboxylation of specific proteins. This compound interacts with the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamate residues in Vitamin K-dependent proteins. These proteins include coagulation factors II, VII, IX, and X, as well as proteins involved in bone metabolism, such as osteocalcin . The interaction between Vitamin K1 diacetate and gamma-glutamyl carboxylase is essential for the activation of these proteins, enabling them to bind calcium ions and perform their biological functions.

Cellular Effects

Vitamin K1 diacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in coagulation and bone metabolism . Vitamin K1 diacetate also plays a role in the regulation of oxidative stress and inflammation, which are critical for maintaining cellular homeostasis. Additionally, this compound has been found to promote the differentiation of osteoblasts, the cells responsible for bone formation, and to inhibit the calcification of vascular smooth muscle cells .

Molecular Mechanism

The molecular mechanism of action of Vitamin K1 diacetate involves its role as a cofactor for gamma-glutamyl carboxylase. This enzyme catalyzes the conversion of glutamate residues in Vitamin K-dependent proteins to gamma-carboxyglutamate residues, which are essential for calcium binding . The binding of Vitamin K1 diacetate to gamma-glutamyl carboxylase enhances the enzyme’s activity, leading to the activation of coagulation factors and other proteins involved in bone metabolism. Additionally, Vitamin K1 diacetate has been shown to modulate the activity of transcription factors, such as the steroid and xenobiotic receptor, which regulate the expression of genes involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vitamin K1 diacetate can vary over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . The long-term effects of Vitamin K1 diacetate on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound has been found to enhance the carboxylation of Vitamin K-dependent proteins and to promote bone formation in animal models .

Dosage Effects in Animal Models

The effects of Vitamin K1 diacetate vary with different dosages in animal models. At low doses, this compound has been shown to enhance the carboxylation of coagulation factors and to improve bone health . At high doses, Vitamin K1 diacetate can cause toxic effects, such as liver damage and impaired blood clotting . Threshold effects have also been observed, with certain dosages required to achieve optimal carboxylation of Vitamin K-dependent proteins and to promote bone formation .

Metabolic Pathways

Vitamin K1 diacetate is involved in several metabolic pathways, including the Vitamin K cycle and the synthesis of gamma-carboxyglutamate residues . This compound interacts with enzymes such as gamma-glutamyl carboxylase and Vitamin K epoxide reductase, which are essential for the recycling of Vitamin K and the activation of Vitamin K-dependent proteins . Additionally, Vitamin K1 diacetate has been found to influence metabolic flux and metabolite levels, particularly in pathways related to bone metabolism and coagulation .

Transport and Distribution

The transport and distribution of Vitamin K1 diacetate within cells and tissues are influenced by its lipophilic nature. This compound is transported in the bloodstream by lipoproteins and is taken up by cells through receptor-mediated endocytosis . Within cells, Vitamin K1 diacetate is distributed to various organelles, including the endoplasmic reticulum and mitochondria, where it exerts its biological effects . The interaction of Vitamin K1 diacetate with transporters and binding proteins also affects its localization and accumulation in specific tissues .

Subcellular Localization

Vitamin K1 diacetate is localized in several subcellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes . The subcellular localization of this compound is essential for its activity, as it allows for the efficient carboxylation of Vitamin K-dependent proteins and the regulation of cellular processes such as oxidative stress and inflammation . Targeting signals and post-translational modifications, such as phosphorylation, direct Vitamin K1 diacetate to specific compartments, ensuring its proper function within the cell .

属性

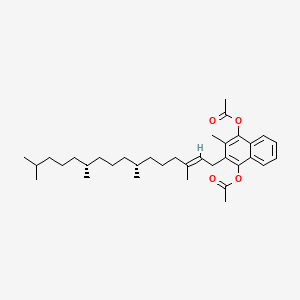

IUPAC Name |

[4-acetyloxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O4/c1-24(2)14-11-15-25(3)16-12-17-26(4)18-13-19-27(5)22-23-31-28(6)34(38-29(7)36)32-20-9-10-21-33(32)35(31)39-30(8)37/h9-10,20-22,24-26H,11-19,23H2,1-8H3/b27-22+/t25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMWEESMXJLLLQ-LGWQWDGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-87-5 | |

| Record name | Vitamin K1 diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)